molecular formula C11H18N2O2 B14209488 5-Ethyl-5-(pent-2-en-3-yl)dihydropyrimidine-2,4(1H,3H)-dione CAS No. 831220-23-6

5-Ethyl-5-(pent-2-en-3-yl)dihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B14209488
CAS No.: 831220-23-6
M. Wt: 210.27 g/mol
InChI Key: MIXFDBOKUFMTAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-5-(pent-2-en-3-yl)dihydropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a dihydropyrimidine ring with ethyl and pent-2-en-3-yl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-(pent-2-en-3-yl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves an aldehyde, a β-keto ester, and urea under acidic conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the ethyl or pent-2-en-3-yl substituents.

    Reduction: Reduction reactions may target the dihydropyrimidine ring, converting it to a more saturated form.

    Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a more saturated dihydropyrimidine.

Scientific Research Applications

Chemistry

In chemistry, 5-Ethyl-5-(pent-2-en-3-yl)dihydropyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. It can be used in the development of new pharmaceuticals.

Medicine

In medicine, derivatives of dihydropyrimidines are explored for their potential therapeutic effects. This compound could be a lead compound for drug discovery.

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals, agrochemicals, or materials science applications.

Mechanism of Action

The mechanism of action of 5-Ethyl-5-(pent-2-en-3-yl)dihydropyrimidine-2,4(1H,3H)-dione depends on its specific biological target. It may interact with enzymes, receptors, or nucleic acids, leading to a biological response. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-5-phenylbarbituric acid: A barbiturate with sedative properties.

    5-Ethyl-5-(1-methylbutyl)barbituric acid: Another barbiturate with similar sedative effects.

Uniqueness

5-Ethyl-5-(pent-2-en-3-yl)dihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents, which may confer distinct biological activities or chemical reactivity compared to other dihydropyrimidines or barbiturates.

Properties

CAS No.

831220-23-6

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

5-ethyl-5-pent-2-en-3-yl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H18N2O2/c1-4-8(5-2)11(6-3)7-12-10(15)13-9(11)14/h4H,5-7H2,1-3H3,(H2,12,13,14,15)

InChI Key

MIXFDBOKUFMTAT-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC)C1(CNC(=O)NC1=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.